molecular formula C15H14F3N3O3 B2438134 N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448029-82-0

N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2438134
CAS No.: 1448029-82-0
M. Wt: 341.29
InChI Key: MZRYSWUSFSIXNR-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. The synthesized compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Herbicide Development

Research on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as candidate herbicides revealed excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, indicating their use in agricultural applications (Li et al., 2008).

Anticancer and Antioxidant Agents

Another study focused on the synthesis of fused heterocyclic 1,3,5‐Triazines with demonstrated moderate anti-proliferation potential against cancer cell lines and very high antioxidant activity. This suggests their potential application in developing anticancer and antioxidant therapies (Bekircan et al., 2005).

Cognitive Enhancing Properties

A functionally selective inverse agonist at the benzodiazepine site of GABAA alpha5 receptors was identified, showing cognition-enhancing properties without exhibiting convulsant or anxiogenic activity, marking its importance in cognitive disorder treatments (Chambers et al., 2004).

Antimicrobial and DHFR Inhibition Activity

Pyrazole analogues, including pyrazolo[4,3-c]-pyridazines and pyrazolo[3,4-e][1,2,4]triazine, were synthesized and screened for their antimicrobial and DHFR (dihydrofolate reductase) inhibition activity, with some derivatives showing excellent and broad-spectrum antimicrobial activity (Othman et al., 2020).

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-11-4-2-10(3-5-11)9-19-14(22)12-8-13-21(20-12)6-1-7-23-13/h2-5,8H,1,6-7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRYSWUSFSIXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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